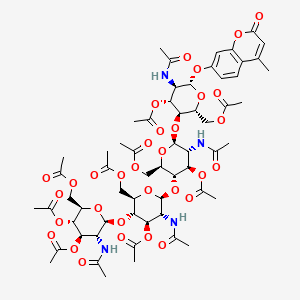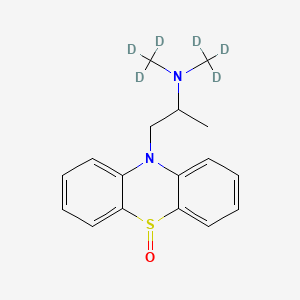
Promethazine Sulfoxide-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Promethazine Sulfoxide-d6 is a deuterated form of Promethazine Sulfoxide, which is a metabolite of Promethazine. Promethazine is a first-generation antihistamine used for the treatment of allergic conditions, nausea, and vomiting. The deuterated form, this compound, is often used as an internal standard in analytical chemistry due to its stable isotopic labeling .
Mechanism of Action
Target of Action
Promethazine Sulfoxide-d6, a deuterium-labeled form of Promethazine Sulfoxide, primarily targets histamine H1 receptors , post-synaptic mesolimbic dopamine receptors , alpha-adrenergic receptors , muscarinic receptors , and NMDA receptors . These receptors play crucial roles in allergic reactions, pain, sedation, nausea, and vomiting .
Mode of Action
This compound, similar to its parent compound Promethazine, acts as an antagonist at these receptors . It competes with histamine for the H1-receptor, which is responsible for its antihistaminic effects . Its antagonism of muscarinic and NMDA receptors contributes to its use as a sleep aid, as well as for anxiety and tension .
Biochemical Pathways
Promethazine is predominantly metabolized to Promethazine Sulfoxide, with minor metabolism to desmethylpromethazine and a hydroxy metabolite . The hydroxylation of Promethazine is predominantly mediated by CYP2D6 .
Pharmacokinetics
Promethazine is well absorbed from the gastrointestinal tract and from parenteral sites . It has a large volume of distribution and a high blood clearance . Less than 1% of the dose is excreted unchanged in the urine, therefore total body clearance is essentially metabolic clearance . The oral availability of Promethazine is only 25%, indicating a significant first-pass effect .
Result of Action
The antagonistic action of this compound on histamine H1 receptors results in relief from allergic reactions . Its antagonism of muscarinic and NMDA receptors contributes to its sedative effects, aiding in sleep and reducing anxiety and tension .
Biochemical Analysis
Biochemical Properties
Promethazine Sulfoxide-d6, like its parent compound Promethazine, interacts with a variety of receptors, allowing it to be used for a number of indications including allergic reactions, pain, sedation, nausea, and vomiting
Cellular Effects
It is known that Promethazine, the parent compound, has a variety of effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . It is reasonable to assume that this compound may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
Promethazine, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that Promethazine and its metabolites can be detected in biological samples such as bone tissue extract and blood . This suggests that this compound may have a detectable presence over time in these settings.
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. Promethazine, the parent compound, has been demonstrated to bind Abeta in a transgenic mouse model of Alzheimer’s disease
Metabolic Pathways
Promethazine, the parent compound of this compound, is predominantly metabolized to Promethazine Sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite . Hydroxylation of Promethazine is predominantly mediated by CYP2D6 . It is likely that this compound follows similar metabolic pathways, but specific studies are needed to confirm this.
Transport and Distribution
It is known that Promethazine and its metabolites can be detected in biological samples such as bone tissue extract and blood . This suggests that this compound may be transported and distributed within cells and tissues.
Subcellular Localization
It is known that Promethazine and its metabolites can be detected in biological samples such as bone tissue extract and blood . This suggests that this compound may localize within certain subcellular compartments, but specific studies are needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions
Promethazine Sulfoxide-d6 can be synthesized through the oxidation of Promethazine-d6. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the sulfoxide .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation reactions using similar oxidizing agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Promethazine Sulfoxide-d6 primarily undergoes oxidation reactions. It can also participate in substitution reactions where the sulfoxide group can be replaced by other functional groups under specific conditions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, organic solvents like dichloromethane, low temperatures.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major product of the oxidation of Promethazine-d6 is this compound. In substitution reactions, the products depend on the nucleophile used and the reaction conditions .
Scientific Research Applications
Promethazine Sulfoxide-d6 is widely used in scientific research, particularly in analytical chemistry and pharmacokinetics. Its stable isotopic labeling makes it an ideal internal standard for mass spectrometry and other analytical techniques. It is used to quantify Promethazine and its metabolites in biological samples, ensuring accurate and reliable results .
In pharmacokinetics, this compound helps in studying the metabolism and excretion of Promethazine in the body. It is also used in toxicology studies to understand the effects of Promethazine and its metabolites on various biological systems .
Comparison with Similar Compounds
Similar Compounds
Promethazine: The parent compound, used for treating allergies, nausea, and vomiting.
Promethazine Sulfoxide: The non-deuterated form, a metabolite of Promethazine.
Chlorpromazine: Another phenothiazine derivative with similar antihistamine and antipsychotic properties.
Uniqueness
Promethazine Sulfoxide-d6 is unique due to its stable isotopic labeling, which makes it highly valuable in analytical chemistry. Its deuterated form allows for precise quantification and analysis in complex biological matrices, providing an advantage over non-deuterated analogs .
Properties
IUPAC Name |
1-(5-oxophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCLFIFAFHQIX-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
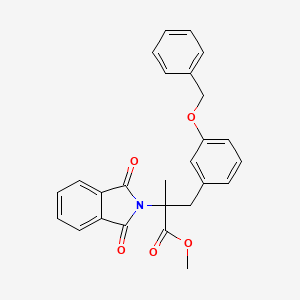
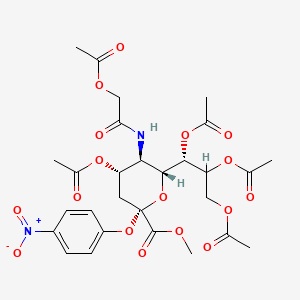

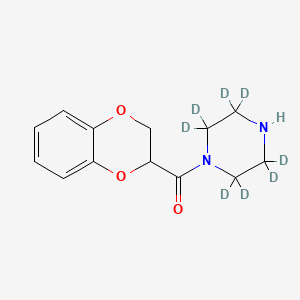
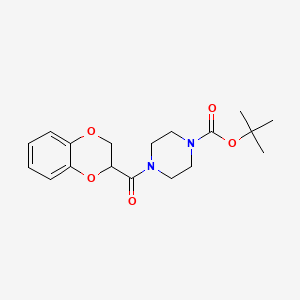
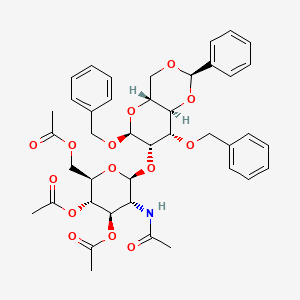

![1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI)](/img/structure/B563457.png)
![17-Methyl-15,17,18,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16(20),18-decaene](/img/structure/B563461.png)

